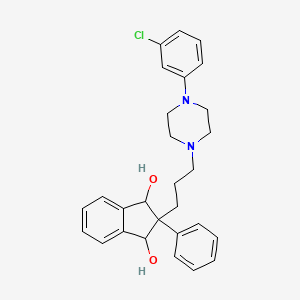
1,3-Indandiol, 2-(3-(4-(m-chlorophenyl)-1-piperazinyl)propyl)-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-[4-(M-chlorophenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanediol is a complex organic compound with significant interest in various scientific fields This compound features a piperazine ring substituted with a chlorophenyl group, linked to an indanediol structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[4-(M-chlorophenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanediol typically involves multiple steps, starting with the preparation of the piperazine derivative. The chlorophenyl group is introduced via a nucleophilic substitution reaction. The indanediol moiety is then synthesized through a series of condensation and reduction reactions. The final step involves coupling the piperazine derivative with the indanediol structure under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
化学反应分析
Types of Reactions
2-[3-[4-(M-chlorophenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes within the structure to alcohols.
Substitution: Halogen atoms in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity.
科学研究应用
2-[3-[4-(M-chlorophenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanediol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[3-[4-(M-chlorophenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanediol involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl group may enhance binding affinity and specificity. The indanediol moiety could contribute to the compound’s overall stability and bioavailability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 1-(m-Trifluoromethylphenyl)-piperazine
Trazodone: 2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Mepiprazole: 1-(m-chlorophenyl)-4[2-(5-methyl-3-pyrazolyl)-ethyl]-piperazine
Uniqueness
2-[3-[4-(M-chlorophenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanediol is unique due to its specific combination of functional groups and structural features. The presence of both a piperazine ring and an indanediol moiety provides a distinct chemical profile, potentially offering unique pharmacological properties compared to similar compounds.
This detailed article provides a comprehensive overview of 2-[3-[4-(M-chlorophenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanediol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
31805-09-1 |
|---|---|
分子式 |
C28H31ClN2O2 |
分子量 |
463.0 g/mol |
IUPAC 名称 |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-phenyl-1,3-dihydroindene-1,3-diol |
InChI |
InChI=1S/C28H31ClN2O2/c29-22-10-6-11-23(20-22)31-18-16-30(17-19-31)15-7-14-28(21-8-2-1-3-9-21)26(32)24-12-4-5-13-25(24)27(28)33/h1-6,8-13,20,26-27,32-33H,7,14-19H2 |
InChI 键 |
NMBDNONTUMMICB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCC2(C(C3=CC=CC=C3C2O)O)C4=CC=CC=C4)C5=CC(=CC=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



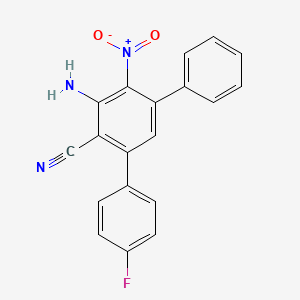
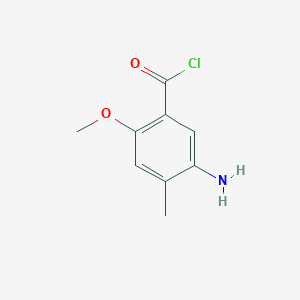
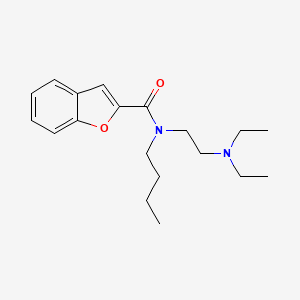
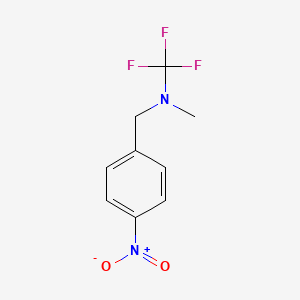
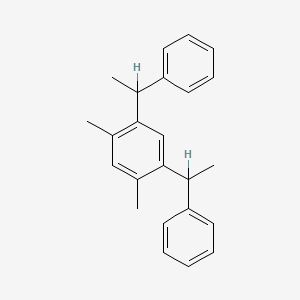
![2-Azaspiro[4.5]decan-8-ylmethanethiol](/img/structure/B13958371.png)
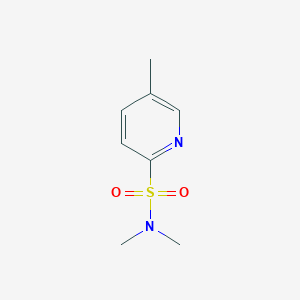
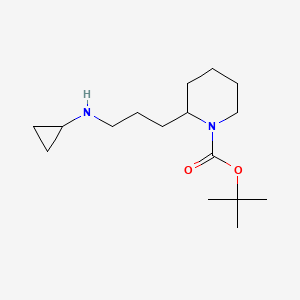
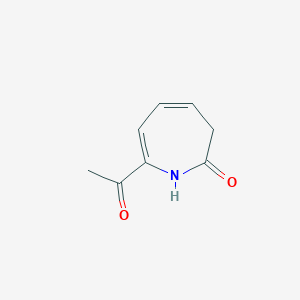
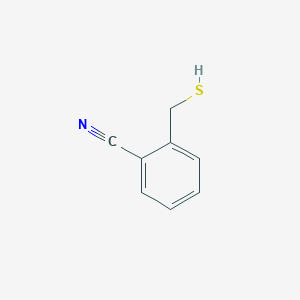
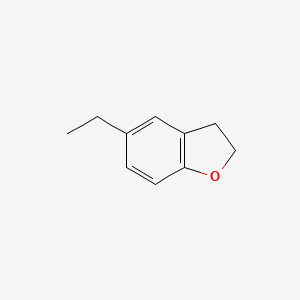
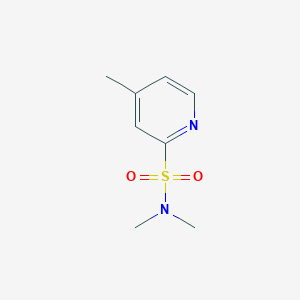
![2-Chloro-5-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13958418.png)
